molecular formula C19H23NO5S B3002281 4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate CAS No. 2380182-62-5

4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate

Cat. No.: B3002281
CAS No.: 2380182-62-5
M. Wt: 377.46
InChI Key: HMBHXQFGUHJYOW-UHFFFAOYSA-N
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Description

4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a butoxy group, and a methylbenzenesulfonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate typically involves multi-step organic reactions. One common method includes the acetylation of 4-aminophenol to form 4-acetylaminophenol, followed by sulfonation with 4-butoxy-3-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the sulfonate group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, where nucleophiles like amines or thiols replace the sulfonate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate
  • 4-(Acetylamino)phenyl 4-methoxy-3-methylbenzenesulfonate
  • 4-(Acetylamino)phenyl 4-ethoxy-3-methylbenzenesulfonate

Uniqueness

4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to different physical and chemical properties compared to its analogs, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(4-acetamidophenyl) 4-butoxy-3-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S/c1-4-5-12-24-19-11-10-18(13-14(19)2)26(22,23)25-17-8-6-16(7-9-17)20-15(3)21/h6-11,13H,4-5,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBHXQFGUHJYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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